Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide
Description
Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide (CAS: 2138084-16-7) is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 2-aminoethyl group at position 2, a methyl group at position 5, and an ethyl carboxylate at position 2. The dihydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . This compound is commercially available in milligram to gram quantities, with purity levels typically exceeding 95% .
Properties
IUPAC Name |
ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.2BrH/c1-3-13-9(12)8-6(2)14-7(11-8)4-5-10;;/h3-5,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYZGHVSBDXTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CCN)C.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide typically involves the reaction of ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate with 2-aminoethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Mechanistic Insight :
-
Saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate .
-
Lithium hydroxide enhances solubility in polar aprotic solvents like THF, improving reaction efficiency .
Amide Bond Formation
The primary amine on the aminoethyl side chain reacts with carboxylic acids or activated esters to form amides, a key step in drug conjugate synthesis.
Key Observations :
-
HATU/DIPEA systems achieve higher yields due to superior activation of carboxylic acids .
-
Steric hindrance from the thiazole ring necessitates elevated temperatures for efficient coupling .
Urea and Thiourea Formation
The amine reacts with isocyanates or isothiocyanates to form urea or thiourea derivatives, common in kinase inhibitor syntheses.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| DCM, RT, 30 min | 3-Chlorophenyl isocyanate | 1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea | 73% |
Optimization :
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Triethylamine neutralizes HBr from the dihydrobromide salt, facilitating nucleophilic attack by the amine .
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Polar solvents like DCM improve solubility of aromatic isocyanates .
Salt Metathesis and Acid-Base Reactions
The dihydrobromide salt participates in ion-exchange reactions, altering solubility and crystallinity.
Practical Implications :
-
Conversion to the trifluoroacetate salt enhances solubility in DCM, enabling homogeneous reaction conditions .
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Free base isolation requires careful pH control (pH 9–10) to prevent decomposition.
Thiazole Ring Functionalization
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| THF, −78°C | iPrMgCl·LiCl, N-formylmorpholine | Ethyl 2-formyl-4-methylthiazole-5-carboxylate | 69% |
Limitations :
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Lithiation at −78°C requires strict anhydrous conditions to avoid protonation .
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The methyl group at C5 sterically hinders electrophilic attack at adjacent positions .
Reductive Alkylation
The aminoethyl group undergoes reductive amination with aldehydes/ketones, expanding structural diversity.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| MeOH, NaBH₃CN | Aldehyde/ketone | N-alkylated derivatives | 50–70%* | † |
†Inferred from analogous reactions in.
Challenges :
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Competing reduction of the ester group necessitates mild reducing agents like NaBH₃CN.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide exhibits significant antimicrobial properties. Studies indicate that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its efficacy in inhibiting bacterial growth positions it as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. A structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance its cytotoxicity, making it a promising candidate for further development in cancer therapeutics .
Enzyme Inhibition
This compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect xanthine oxidase activity, which is crucial in purine metabolism. This enzyme inhibition can lead to significant biological effects, potentially influencing various diseases linked to purine metabolism .
Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, this compound was synthesized and tested against multiple bacterial strains. The results indicated strong bactericidal activity, particularly against Gram-positive bacteria .
Anticancer Studies
Another significant research effort focused on synthesizing thiazole-containing compounds for anticancer evaluation. The inclusion of this compound in screening processes revealed promising results against various tumor cell lines, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Variations and Counterion Effects
Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Counterion Role : Dihydrobromide salts generally exhibit higher solubility in polar solvents than dihydrochlorides, which is critical for in vitro assays .
- Synthetic Viability: Neutral thiazole esters (e.g., benzylamino derivative) face discontinuation due to instability or complex synthesis, whereas salt forms like the target compound remain commercially accessible .
Pharmacological Relevance
Crystallographic and Analytical Data
The target compound’s structure has likely been validated using X-ray crystallography, as evidenced by the widespread use of SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement . Similar compounds, such as the benzoylamino derivative in , were structurally resolved via crystallography, highlighting the importance of these tools in confirming substitution patterns .
Biological Activity
Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14Br2N2O2S
- Molecular Weight : 352.20 g/mol
The presence of the thiazole ring is crucial for its biological activity, as it influences various interactions within biological systems.
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Lines Tested :
- HeLa (cervical carcinoma)
- MCF-7 (breast cancer)
The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells and 30 µM against MCF-7 cells, indicating promising potential as an anticancer agent.
Antioxidant Activity
Antioxidant assays have shown that this compound can scavenge free radicals effectively. The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
These findings suggest that this compound may protect cells from oxidative stress.
The biological activities of this compound can be attributed to its structural features. The thiazole ring is known to participate in π-stacking interactions and hydrogen bonding with biomolecules, which may enhance its efficacy against pathogens and cancer cells. Molecular docking studies have suggested that the compound interacts with specific targets such as DNA topoisomerases and protein kinases, leading to inhibited cell growth and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of several thiazole derivatives against multi-drug resistant bacterial strains. This compound was among the compounds tested, showing significant activity against resistant strains.
- Evaluation in Cancer Models : In vivo studies using mouse models of cancer demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups. Histopathological analysis revealed decreased proliferation markers in treated tissues.
Q & A
Q. Key Factors :
- Prolonged reflux times (>5 hours) may degrade heat-sensitive intermediates.
- Solvent polarity affects protonation and salt formation efficiency.
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
A multi-technique approach is essential:
- NMR : Use - and -NMR to verify the thiazole ring, ethyl carboxylate, and aminoethyl substituents.
- X-ray diffraction (XRD) : Employ SHELXL (for refinement) and ORTEP-III (for visualization) to resolve bond lengths, angles, and salt protonation sites .
- IR spectroscopy : Confirm the presence of NH (stretch ~3300 cm) and carbonyl (C=O, ~1700 cm) groups.
Validation : Cross-check crystallographic data (e.g., R-factors) with software like PLATON to detect disorders or twinning .
Advanced: How can researchers resolve discrepancies between theoretical and observed hydrogen-bonding patterns in the crystal structure?
Answer:
Discrepancies often arise from protonation state ambiguities or solvent inclusion:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., interactions in the dihydrobromide salt) .
- DFT Calculations : Compare experimental XRD geometries with optimized molecular models (e.g., using Gaussian or ORCA).
- Proton Location : Use difference Fourier maps in SHELXL to identify H-atom positions in the dihydrobromide counterion .
Example : If Br ions deviate from expected coordination, check for solvent molecules occupying lattice voids .
Advanced: What strategies address conflicting data between NMR and XRD results during structural assignment?
Answer:
Contradictions may stem from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Probe temperature-dependent -NMR shifts to detect conformational exchange in solution.
- Hirshfeld Surface Analysis : Map close contacts in the crystal structure to identify intermolecular forces distorting bond lengths .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned domains and validate atomic positions .
Case Study : If XRD shows planar thiazole rings but NMR suggests puckering, assess whether crystal packing forces induce planarity .
Basic: How does the dihydrobromide counterion influence solubility and crystallization behavior?
Answer:
- Solubility : The Br ions enhance aqueous solubility via ion-dipole interactions. In organic solvents (e.g., ethanol), solubility decreases due to reduced polarity.
- Crystallization : Counterions template crystal lattice formation. For example, Br often forms hydrogen bonds, favoring monoclinic or triclinic systems .
Practical Tip : Screen counterion ratios (e.g., 1:2 vs. 1:1 HBr:base) to optimize crystal quality for XRD .
Advanced: What computational methods predict the compound’s stability under varying pH and temperature?
Answer:
- Molecular Dynamics (MD) Simulations : Model protonation states (e.g., aminoethyl group at pH 4–7) and predict degradation pathways.
- Thermogravimetric Analysis (TGA) : Correlate simulated decomposition temperatures (from DFT) with experimental TGA data.
- pKa Prediction : Use software like MarvinSketch to estimate protonation sites affecting salt stability .
Note : The dihydrobromide salt may dissociate in aqueous buffers, requiring stability studies via HPLC monitoring .
Basic: What purification methods are effective for removing byproducts in the final synthesis step?
Answer:
- Recrystallization : Use DMF/acetic acid (1:3 v/v) to isolate the pure dihydrobromide salt .
- Column Chromatography : For intermediates, employ silica gel with ethyl acetate/hexane gradients (monitor by TLC).
- Counterion Exchange : Dialyze against HBr-containing solutions to replace residual Cl or acetate impurities .
Advanced: How can researchers optimize experimental phasing for challenging crystallographic datasets?
Answer:
- SHELXC/D/E Pipeline : Use SHELXC for data scaling, SHELXD for substructure determination (Br atoms as heavy markers), and SHELXE for phase extension .
- High-Throughput Screening : Test multiple crystallization conditions (e.g., PEG vs. ammonium sulfate precipitants) to improve diffraction resolution .
- Twinned Data : Apply the HKL-3000 suite to deconvolute overlapping reflections in twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
